Superior Readthrough Potency and Lower Effective Concentration Versus Gentamicin
Ataluren demonstrates higher in vitro readthrough potency compared to gentamicin. It selectively induces ribosomal readthrough of premature but not normal termination codons with an EC50 of 0.1 μM in HEK293 cells [1]. It is described as a more potent nonsense-suppressing agent than gentamicin, which is active only at much higher concentrations [2].
| Evidence Dimension | In vitro readthrough potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 0.1 μM |
| Comparator Or Baseline | Gentamicin: active only at much higher concentrations (specific EC50 value not provided in direct comparison) |
| Quantified Difference | Ataluren is more potent; exact fold-difference not specified in this source. |
| Conditions | HEK293 cells, reporter assay |
Why This Matters
The lower effective concentration suggests a wider potential therapeutic window and enables use in sensitive cellular assays where higher doses of toxic aminoglycosides would confound results.
- [1] Cenmed. Ataluren (PTC124) Product Information. View Source
- [2] ScienceDirect. PTC124 (Ataluren®). In: Pediatric Neurology. 2014. View Source
